2-(Indolin-1yl)-melatonin

Description

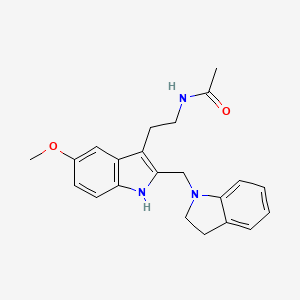

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C22H25N3O2 |

|---|---|

Molecular Weight |

363.5 g/mol |

IUPAC Name |

N-[2-[2-(2,3-dihydroindol-1-ylmethyl)-5-methoxy-1H-indol-3-yl]ethyl]acetamide |

InChI |

InChI=1S/C22H25N3O2/c1-15(26)23-11-9-18-19-13-17(27-2)7-8-20(19)24-21(18)14-25-12-10-16-5-3-4-6-22(16)25/h3-8,13,24H,9-12,14H2,1-2H3,(H,23,26) |

InChI Key |

WPMBIMXWTHXWHN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCC1=C(NC2=C1C=C(C=C2)OC)CN3CCC4=CC=CC=C43 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Characterization of 2 Indolin 1yl Melatonin

Retrosynthetic Analysis and Novel Synthetic Pathways for 2-(Indolin-1-yl)-melatonin

The creation of 2-(Indolin-1-yl)-melatonin involves the strategic introduction of an indoline (B122111) group at the C2 position of the melatonin (B1676174) indole (B1671886) nucleus. rsc.org Retrosynthetic analysis suggests that the primary challenge lies in the formation of the C-N bond between the melatonin scaffold and the indoline moiety.

Strategies for Introducing the Indoline Moiety

A key synthetic approach involves the 2-substitution of melatonin with an (indolin-1-yl)methyl group. rsc.orgacs.org This can be conceptualized through a Mannich-type reaction or a related C-alkylation at the C2 position of the indole ring of melatonin. The indole nitrogen is generally less reactive towards electrophiles than the C3 position, and C2-functionalization often requires specific strategies.

One plausible pathway begins with the preparation of a suitable electrophile from indoline, such as an N-acyliminium ion or a related species, which can then react with the electron-rich indole ring of melatonin. Another approach could involve the use of gramine-type precursors of melatonin, which are pre-functionalized at the C3 position, to direct an incoming electrophile to the C2 position. However, a more direct method is often preferred.

A reported synthesis involves a multi-step sequence that begins with the functionalization of indoline. vulcanchem.com This can include the alkylation of 2,3-dihydroindole with a chloromethyl indole derivative, effectively creating the desired linkage. vulcanchem.com The structural feature of having the indoline substituent at the C2 position is noted as being crucial for its antagonistic activity at MT2 receptors. rsc.org

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of 2-(Indolin-1-yl)-melatonin and its analogs is highly dependent on the reaction conditions. The choice of solvent, temperature, and catalyst can significantly impact the yield and purity of the final product. For instance, in related syntheses of melatonin derivatives, purification by silica (B1680970) gel chromatography is a common and necessary step to isolate the desired compound from reaction byproducts. nih.gov

For the synthesis of related melatonin analogs, various reducing agents and catalysts have been employed. For example, the reduction of precursor molecules using palladium on carbon (Pd/C) under hydrogen pressure is a documented method. nih.gov The optimization of such steps, including reaction time and pressure, is crucial for achieving high yields. Acetylation steps, often carried out using acetic anhydride (B1165640) and a base like triethylamine (B128534) in a suitable solvent such as dichloromethane (B109758) (DCM), are also critical for the final structure. nih.gov

Spectroscopic and Spectrometric Elucidation of Molecular Structure

To confirm the successful synthesis and unambiguously determine the structure of 2-(Indolin-1-yl)-melatonin, a combination of high-resolution mass spectrometry and various nuclear magnetic resonance and infrared spectroscopic techniques is essential. acs.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the precise molecular weight of the synthesized compound, allowing for the determination of its elemental composition. For 2-(Indolin-1-yl)-melatonin (C22H25N3O2), the exact mass can be calculated and compared with the experimentally obtained value.

Table 1: Computed Mass Properties of 2-(Indolin-1-yl)-melatonin

| Property | Value | Source |

| Molecular Weight | 363.5 g/mol | PubChem 2.1 nih.gov |

| Exact Mass | 363.19467705 Da | PubChem 2.1 nih.gov |

The experimentally determined mass from HRMS should closely match the computed exact mass, confirming the molecular formula of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. acs.orgresearchgate.netsmolecule.comcsic.es

¹H NMR: The ¹H NMR spectrum of 2-(Indolin-1-yl)-melatonin would be expected to show distinct signals for the protons of the melatonin backbone and the newly introduced indoline moiety. Key expected signals include:

Aromatic protons from both the indole and indoline rings.

A singlet for the methoxy (B1213986) (-OCH₃) group protons on the melatonin part.

A singlet for the acetyl (-COCH₃) methyl protons.

Methylene (B1212753) protons of the ethylamino side chain.

Methylene protons of the indoline ring.

A singlet for the methylene bridge (-CH₂-) connecting the indole and indoline rings.

An NH proton signal for the amide and another for the indole ring.

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom in the molecule. Expected key resonances would include:

Signals for the aromatic carbons of both heterocyclic systems.

A peak for the methoxy carbon.

A peak for the acetyl carbonyl carbon and the methyl carbon.

Signals for the methylene carbons of the ethylamino chain, the indoline ring, and the connecting bridge.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the molecule based on their characteristic absorption of infrared radiation. acs.orgresearchgate.net

Table 2: Expected IR Absorption Bands for 2-(Indolin-1-yl)-melatonin

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretching (amide and indole) | ~3300-3400 |

| C-H stretching (aromatic and aliphatic) | ~2850-3100 |

| C=O stretching (amide) | ~1630-1680 |

| C=C stretching (aromatic) | ~1450-1600 |

| C-N stretching | ~1200-1350 |

| C-O stretching (ether) | ~1000-1300 |

For comparison, the FTIR spectrum of a related melatonin contaminant showed characteristic peaks at 3290 cm⁻¹ (N-H), 2937 cm⁻¹ (C-H), and 1625 cm⁻¹ (C=O). nih.gov The IR spectrum of melatonin itself shows characteristic bands that can be compared to those of its 2-substituted derivative to confirm the structural modification. researchgate.netnist.gov

Stereochemical Analysis and Purity Assessment

The introduction of a substituent at the C2 position of the indole nucleus in melatonin can result in the formation of a chiral center, leading to the existence of enantiomers. The differential pharmacological activity between enantiomers necessitates their separation and stereochemical characterization.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers. This is typically achieved by using a chiral stationary phase (CSP) that interacts differentially with each enantiomer, leading to different retention times. For melatonin analogues, polysaccharide-based CSPs are widely employed due to their broad applicability and high resolving power. lcms.cznih.gov

A study on a novel series of 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin analogues, which includes the target compound, confirms the synthesis of these chiral molecules. nih.govacs.org While specific chiral separation data for 2-(indolin-1-yl)-melatonin is not detailed in the primary literature, methods developed for similar structures provide a clear blueprint for its resolution. For instance, the enantiomers of tetrahydronaphthalenic melatonin receptor ligands have been successfully resolved using silica-based cellulose (B213188) tris-methylbenzoate (Chiralcel OJ) and cellulose tris-3,5-dimethylphenylcarbamate (Chiralcel OD-H) columns. nih.govwaters.com Normal-phase chromatography with a mobile phase consisting of n-hexane and an alcohol (such as ethanol (B145695) or isopropanol) is often effective. waters.com The separation of ketamine derivatives, another class of chiral compounds, has also been achieved using polysaccharide-based CSPs, demonstrating the versatility of these columns. mdpi.com

Table 1: Representative Chiral HPLC Conditions for Melatonin Analogues

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H (cellulose tris-3,5-dimethylphenylcarbamate) or Chiralcel OJ (cellulose tris-methylbenzoate) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm or 280 nm |

| Temperature | 25 °C |

This table presents typical conditions based on methods for related melatonin analogues and may require optimization for 2-(indolin-1-yl)-melatonin.

Once separated, the enantiomers of 2-(indolin-1-yl)-melatonin would be expected to rotate plane-polarized light in equal but opposite directions. This property, known as optical activity, is measured using a polarimeter. The specific rotation, a standardized value, is calculated from the observed rotation, concentration, and path length.

The absolute stereochemistry (R or S configuration) of each enantiomer can be determined using techniques such as X-ray crystallography of a single enantiomer crystal. nih.gov This method provides an unambiguous three-dimensional structure of the molecule. In the absence of suitable crystals, chiroptical methods like Circular Dichroism (CD) spectroscopy can be used, often in conjunction with computational modeling, to assign the absolute configuration by comparing experimental spectra with theoretical calculations.

Chromatographic Methods for Purity and Quantification

The assessment of chemical purity and the accurate quantification of 2-(indolin-1-yl)-melatonin in various matrices are crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is the most common technique for these analyses.

A robust and reliable HPLC method is essential for determining the purity of 2-(indolin-1-yl)-melatonin and for quantifying it. Reversed-phase HPLC (RP-HPLC) is the most common mode used for melatonin and its related substances. pensoft.netindiandrugsonline.org The development of such a method involves optimizing several parameters to achieve good resolution, peak shape, and sensitivity.

A typical RP-HPLC method for a melatonin analogue would utilize a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a slightly acidic pH) and an organic modifier like acetonitrile (B52724) or methanol. lcms.cz Gradient elution may be necessary to separate the main compound from its impurities with different polarities within a reasonable timeframe. Detection is commonly performed using a UV detector, often at a wavelength around 220 nm or 280 nm, where the indole chromophore absorbs strongly. researchgate.net

Method validation would be performed according to the International Council for Harmonisation (ICH) guidelines, ensuring the method is fit for its intended purpose. Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Table 2: Exemplar HPLC Method Parameters for a Melatonin Analogue

| Parameter | Condition |

|---|---|

| Column | XBridge BEH C18 (e.g., 2.5 µm, 4.6 mm x 75 mm) |

| Mobile Phase A | 0.01 M Phosphate Buffer (pH 3.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-dependent gradient from low to high %B |

| Flow Rate | 1.0 mL/min |

| Detection | PDA Detector, 220-300 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development for 2-(indolin-1-yl)-melatonin, based on modernized USP methods for melatonin. lcms.cz

Table 3: Validation Parameters for a Representative HPLC Assay of a Melatonin Analogue

| Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Repeatability (RSD%) | ≤ 2.0% |

| Intermediate Precision (RSD%) | ≤ 2.0% |

| LOD | Signal-to-Noise Ratio of 3:1 |

| LOQ | Signal-to-Noise Ratio of 10:1 |

| Robustness | No significant change in results with minor variations in pH, flow rate, etc. |

This table outlines common acceptance criteria for the validation of an HPLC method.

Pharmacological Characterization of 2 Indolin 1yl Melatonin at Melatonin Receptors

Binding Affinity and Selectivity Profiling at MT1 and MT2 Receptors

The initial step in characterizing 2-(Indolin-1yl)-melatonin involves assessing its ability to bind to MT1 and MT2 receptors. This is typically achieved through in vitro assays using cell lines that are genetically engineered to express high levels of a single receptor subtype, ensuring that the observed binding is specific to either MT1 or MT2.

Radioligand binding assays are a fundamental technique used to quantify the affinity of a test compound for a receptor. researchgate.net For melatonin (B1676174) receptors, the most commonly used radioligand is 2-[125I]iodomelatonin, a melatonin analog labeled with the radioisotope Iodine-125. rsc.orgcsic.esresearchgate.netrevvity.com This radioligand binds with high affinity and specificity to both MT1 and MT2 receptors. nih.gov The assays are performed using membrane preparations from cells, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, stably expressing either the human MT1 or MT2 receptor. researchgate.netrsc.orgcsic.es The amount of radioactivity bound to the membranes is measured, providing a direct indication of receptor occupancy by the radioligand. csic.es

To determine the binding affinity of a non-radiolabeled compound like this compound, competitive displacement studies are conducted. rsc.orgcsic.es In these experiments, a fixed concentration of the radioligand (2-[125I]iodomelatonin) is incubated with the receptor-containing cell membranes in the presence of increasing concentrations of the unlabeled test compound. csic.es this compound competes with 2-[125I]iodomelatonin for the same binding site on the receptor. As the concentration of this compound increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity. The results are used to calculate the inhibitor constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.

Research has consistently shown that this compound possesses a strong preference for the MT2 receptor over the MT1 receptor. Binding assays reveal a significant difference in its affinity for the two subtypes. The compound, also referred to in literature as acetamide (B32628) (6b) or compound 3 in related series, displays a high binding affinity for human MT2 receptors, with a Ki value of approximately 1.0 to 1.2 nM. rsc.orgacs.orgguidetopharmacology.org In contrast, its affinity for human MT1 receptors is only moderate, with a Ki value of around 115 nM. rsc.orgacs.org

This difference in binding affinity is quantified by the MT1/MT2 selectivity ratio (Ki MT1 / Ki MT2). For this compound, this ratio is approximately 95 to 115, indicating that it is about 100 times more selective for the MT2 receptor subtype. rsc.orgacs.orgresearchgate.net

Table 1: Binding Affinity and Selectivity of this compound at Human Melatonin Receptors

| Receptor Subtype | Binding Affinity (Ki) | Selectivity Ratio (Ki MT1/Ki MT2) |

|---|---|---|

| MT1 | 115 nM rsc.orgacs.org | ~95-115 rsc.orgacs.org |

| MT2 | 1.0 - 1.2 nM rsc.orgacs.org |

Agonist/Antagonist Properties at Melatonin Receptor Subtypes

Beyond determining binding affinity, it is essential to characterize the functional activity of this compound—that is, whether it activates the receptor (an agonist effect) or blocks the action of the natural ligand, melatonin (an antagonist effect). This is assessed through functional assays that measure the cellular response following receptor binding.

Melatonin MT1 and MT2 receptors are primarily coupled to the Gi family of G-proteins. nih.govnih.gov Activation of these receptors by an agonist leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.gov

To test the functional properties of this compound, cAMP inhibition assays are performed in cells expressing either MT1 or MT2 receptors. rsc.org In these assays, cAMP production is first stimulated, typically using a substance like forskolin. rsc.orgnih.gov The effect of the test compound on this stimulated cAMP level is then measured. Studies have demonstrated that this compound behaves as a competitive antagonist at both MT1 and MT2 receptors. rsc.orgacs.org When added in combination with melatonin, it competitively blocks melatonin's ability to inhibit cAMP production. rsc.org This is observed as a rightward shift in melatonin's concentration-response curve, indicating that a higher concentration of melatonin is needed to produce the same effect in the presence of the antagonist. rsc.org

The [35S]GTPγS binding assay is a direct functional method to measure the activation of G-proteins following receptor stimulation. nih.govcreative-bioarray.com When an agonist binds to a G-protein-coupled receptor (GPCR), it facilitates the exchange of GDP for GTP on the Gα subunit, which is the initial step in signal transduction. revvity.com The assay uses a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated Gα subunit and accumulates, allowing for its quantification via its radioactivity. nih.govcreative-bioarray.com

This assay can effectively distinguish between agonists and antagonists. creative-bioarray.comnih.govnih.gov An agonist will stimulate [35S]GTPγS binding, whereas an antagonist will not stimulate binding on its own and will block the binding stimulated by an agonist like melatonin. nih.gov For this compound, this assay confirms its antagonist profile by showing its ability to inhibit the melatonin-induced activation of G-proteins at both MT1 and MT2 receptors.

Table 2: Functional Activity of this compound

| Receptor Subtype | Functional Activity | Assay Method |

|---|---|---|

| MT1 | Competitive Antagonist rsc.orgacs.org | cAMP Inhibition Assay rsc.org |

| MT2 | Competitive Antagonist rsc.orgacs.org | cAMP Inhibition Assay, [35S]GTPγS Binding Assay |

Receptor Internalization and Trafficking Assays

Receptor internalization is a critical process in which cell surface receptors, upon ligand binding, are moved into the cell's interior. This mechanism is a key step in receptor desensitization, which stops or attenuates the signaling cascade initiated by an agonist. nih.gov Assays to measure internalization, such as those using enzyme-fragment complementation or fluorescence confocal microscopy, are vital for understanding a ligand's full functional profile. nih.gov

For an antagonist like 2-(Indolin-1-yl)-melatonin, these assays would determine whether it can induce internalization on its own or if it can block the internalization typically caused by an agonist like melatonin. Research on other melatonin receptor antagonists, such as 4P-PDOT and luzindole, shows they can induce β-arrestin recruitment and subsequent internalization of melatonin receptors, indicating that they can act as partial agonists in these specific pathways. nih.gov

However, no published studies were found that specifically investigate the effect of 2-(Indolin-1-yl)-melatonin on either MT1 or MT2 receptor internalization or trafficking.

Interaction with MT3 (Quinone Reductase 2)

The melatonin binding site MT3 has been identified as the cytosolic enzyme Quinone Reductase 2 (QR2). csic.esrcsb.org This enzyme is distinct from the G protein-coupled MT1 and MT2 receptors. Melatonin itself is an inhibitor of QR2, and this interaction is thought to contribute to its antioxidant and neuroprotective effects by preventing the enzyme from generating reactive oxygen species. rcsb.orgnih.gov The investigation of novel compounds for their ability to inhibit QR2 is an active area of research, particularly for neurodegenerative diseases. csic.esnih.gov

The binding and functional modulation of QR2 by a ligand are typically assessed through enzyme inhibition assays, which measure the compound's ability to reduce the catalytic activity of QR2. The potency is often expressed as an IC50 or Ki value. nih.gov While melatonin-based indole (B1671886) derivatives are being explored as QR2 inhibitors nih.gov, there is no specific data available from binding or functional assays to characterize the interaction, if any, between 2-(Indolin-1-yl)-melatonin and Quinone Reductase 2.

Evaluation of Ligand Bias (Functional Selectivity)

Ligand bias, or functional selectivity, describes the ability of a ligand to preferentially activate one of several downstream signaling pathways linked to a single receptor. acs.org For G protein-coupled receptors like MT1 and MT2, a ligand might, for example, activate G-protein signaling more strongly than it recruits β-arrestin, or vice versa. nih.gov This concept is crucial in modern drug discovery, as it allows for the development of drugs with more specific cellular effects. An antagonist in one pathway (e.g., G-protein signaling) may act as an agonist in another (e.g., β-arrestin recruitment), a phenomenon known as biased antagonism. nih.gov

Evaluating ligand bias involves comparing a compound's potency and efficacy across multiple functional assays, such as cAMP inhibition, GTPγS binding, β-arrestin recruitment, and receptor internalization. nih.gov While comprehensive studies have been performed on other melatoninergic ligands to characterize their potential bias nih.gov, no such evaluation has been published for 2-(Indolin-1-yl)-melatonin.

In Vitro and Ex Vivo Mechanistic Investigations of 2 Indolin 1yl Melatonin

Effects on Cellular Signaling Pathways

As a selective MT2 receptor antagonist, 2-(Indolin-1yl)-melatonin is instrumental in elucidating the downstream signaling cascades specifically modulated by this receptor subtype.

The canonical signaling pathway for MT2 receptors involves coupling to pertussis toxin-sensitive G_i proteins, which leads to the inhibition of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. nih.gov As a competitive antagonist, this compound blocks the ability of melatonin (B1676174) to activate this G_i-coupled pathway.

In functional assays using Chinese Hamster Ovary (CHO) cells stably expressing human melatonin receptors, related MT2-selective antagonists have been shown to competitively antagonize the effects of melatonin. rsc.org For instance, in forskolin-stimulated cAMP formation assays, the presence of the antagonist causes a rightward shift in the melatonin concentration-response curve, indicating that it effectively blocks melatonin's ability to inhibit cAMP production. rsc.org Therefore, in systems where MT2 activation would normally decrease cAMP, the application of this compound prevents this reduction.

Beyond the canonical cAMP pathway, MT2 receptors can also couple to G_q/11 proteins, leading to the activation of phospholipase C (PLC). nih.gov PLC activation hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca^(2+)) and activate protein kinase C (PKC), respectively. nih.gov This G_q/PLC signaling is not always observed and can be cell-context dependent, sometimes occurring when the MT2 receptor forms heterodimers with other receptors, such as the serotonin (B10506) 5-HT_2C receptor. nih.gov

As an MT2 antagonist, this compound is expected to block this pathway. In experimental models where melatonin or other agonists would typically induce PLC activation and calcium mobilization via the MT2 receptor, the presence of this compound would inhibit this response. While some studies show melatonin can induce calcium mobilization independently of its membrane receptors at high concentrations nih.gov, the specific MT2-mediated effect would be blocked by this selective antagonist.

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another important signaling cascade influenced by melatonin receptor activation. researchgate.net Melatonin can modulate the phosphorylation and activation of ERK1/2 through its receptors, an effect implicated in processes like cell proliferation and survival. nih.govnih.gov In some cellular contexts, such as certain cancer cell lines, melatonin's antiproliferative action is mediated by the inhibition of ERK1/2 phosphorylation. nih.gov In other contexts, melatonin promotes cell survival by sustaining the activation of the ERK pathway. nih.gov

Given that this compound is an MT2 antagonist, it would block the receptor-mediated effects of melatonin on the MAPK/ERK pathway. For example, in neuronal cells where melatonin might promote survival through ERK activation via the MT2 receptor, this compound would prevent this pro-survival signal.

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. nih.govbioscientifica.com Melatonin has been shown to activate the PI3K/Akt pathway through its MT1 and MT2 receptors in various cell types, including bovine theca cells and certain cancer cells. semanticscholar.orgmdpi.com This activation is demonstrated by an increase in the phosphorylation of Akt. semanticscholar.org

Studies using MT2-selective inhibitors have confirmed the receptor's role in this process. For example, the MT2 inhibitor 4P-PDOT has been shown to reduce melatonin-induced activation of the PI3K/Akt pathway. semanticscholar.org Consequently, as a potent MT2 antagonist, this compound is expected to effectively inhibit melatonin-stimulated phosphorylation of Akt and subsequent downstream signaling events mediated by this pathway. This makes it a useful tool for studying the specific contribution of MT2 to PI3K/Akt-mediated cellular functions.

Impact on Cellular Processes in Specific Biological Models (e.g., neuronal cell lines, SCN slice cultures)

The application of this compound in specific biological models, such as neuronal cell lines and suprachiasmatic nucleus (SCN) slice cultures, is critical for understanding the functional consequences of MT2 receptor blockade.

The SCN, the master circadian pacemaker in mammals, expresses both MT1 and MT2 melatonin receptors, which receive feedback signals from the pineal gland's nocturnal melatonin surge. nih.govmdpi.com This feedback is crucial for synchronizing the internal clock with the external light-dark cycle. Melatonin acts on the SCN to modulate the expression of core clock genes, including Per1, Per2, Cry1, Cry2, Clock, and Bmal1. frontiersin.orgnih.gov

Specifically, activation of the MT2 receptor is known to mediate the phase-shifting effects of melatonin on the SCN clock. nih.gov By blocking this receptor, this compound can inhibit the ability of melatonin to entrain or shift the circadian rhythms of SCN neuronal firing and clock gene expression. In ex vivo SCN slice cultures, where rhythmic PER2 protein expression can be monitored, applying an MT2 antagonist like this compound would be expected to prevent the phase advances typically induced by melatonin application during the subjective day. elifesciences.org This demonstrates the compound's utility in isolating the specific role of the MT2 receptor in the molecular feedback loop that governs circadian timing.

| Signaling Pathway | Effect of MT2 Agonist (e.g., Melatonin) | Expected Effect of this compound |

|---|---|---|

| Adenylyl Cyclase / cAMP | Inhibition of AC, Decrease in cAMP | Blocks inhibition, prevents decrease in cAMP |

| Phospholipase C / Ca^(2+) | Activation of PLC, Increase in intracellular Ca^(2+) | Blocks activation, prevents Ca^(2+) mobilization |

| MAPK / ERK | Modulation of ERK1/2 phosphorylation | Blocks modulation of ERK1/2 phosphorylation |

| PI3K / Akt | Activation, increased p-Akt | Blocks activation, prevents increase in p-Akt |

This table summarizes the expected antagonistic effects of this compound on key cellular signaling pathways regulated by the MT2 receptor.

Effects on Cell Survival and Apoptosis in Preclinical Cellular Models

There is currently a lack of specific published research detailing the direct effects of 2-(Indolin-1-yl)-melatonin on cell survival and apoptosis in preclinical cellular models. While melatonin and various other synthetic analogs have been studied for their roles in modulating apoptotic pathways in different cell types, including cancer cells and neurons, such specific data for 2-(Indolin-1-yl)-melatonin is not available. researchgate.netnih.gov As an MT₂ receptor antagonist, its effects would be expected to oppose those of melatonin in systems where the MT₂ receptor is involved in cell survival signaling. However, without direct experimental evidence, any potential pro- or anti-apoptotic activity remains speculative.

Influence on Cell Proliferation and Differentiation

Specific studies investigating the influence of 2-(Indolin-1-yl)-melatonin on cell proliferation and differentiation are not prominently available in the public domain. Melatonin has been shown to have anti-proliferative effects on certain tumor cells, an action that can be mediated through its receptors. nih.gov As an antagonist of the MT₂ receptor, 2-(Indolin-1-yl)-melatonin could theoretically counteract the anti-proliferative effects of melatonin in cell lines where this receptor is a key mediator. However, dedicated studies on various cell lines, including cancer cells, stem cells, or progenitor cells, are required to elucidate the specific impact of this compound on proliferation and differentiation pathways.

Neurobiological Mechanisms in Cellular Contexts

While the parent compound, melatonin, has well-documented neurobiological roles, specific data for 2-(Indolin-1-yl)-melatonin is sparse.

Neuroprotective Activities in Cellular Models

There is a lack of specific studies demonstrating the neuroprotective activities of 2-(Indolin-1-yl)-melatonin in cellular models of neurological damage or disease. Melatonin is known for its neuroprotective properties, often attributed to its antioxidant capacity and its ability to modulate various signaling pathways to protect neurons from damage. nih.govmdpi.com Given that 2-(Indolin-1-yl)-melatonin is an MT₂ receptor antagonist, it might be used as a tool to investigate the extent to which melatonin's neuroprotective effects are mediated through the MT₂ receptor. However, direct evidence of its intrinsic neuroprotective or potentially neurotoxic effects is not currently available.

Modulation of Neuronal Excitability and Ion Channels

The direct effects of 2-(Indolin-1-yl)-melatonin on neuronal excitability and ion channels have not been extensively characterized in published literature. Melatonin itself can modulate neuronal excitability, in part by affecting ion channels such as G protein-gated inwardly rectifying potassium (GIRK) channels and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, often through its receptors. frontiersin.orgnih.gov As an MT₂ receptor antagonist, 2-(Indolin-1-yl)-melatonin would be expected to block the actions of melatonin on these channels where the MT₂ receptor is the mediator. This could have implications for neuronal firing rates and synaptic transmission, but specific electrophysiological studies on this compound are needed to confirm these potential effects.

Immunomodulatory Mechanisms in Cellular Models

The immunomodulatory properties of 2-(Indolin-1-yl)-melatonin in cellular models have not been a focus of published research.

Effects on Inflammatory Signaling Pathways

There is no specific information available regarding the effects of 2-(Indolin-1-yl)-melatonin on inflammatory signaling pathways. Melatonin is known to have immunomodulatory and anti-inflammatory effects, in part by inhibiting pathways such as NF-κB and modulating the production of various cytokines. nih.govnih.gov The role of the MT₂ receptor in these processes is an area of active research. As an MT₂ receptor antagonist, 2-(Indolin-1-yl)-melatonin could serve as a valuable pharmacological tool to dissect the contribution of this specific receptor to melatonin's anti-inflammatory actions. However, direct studies on the effects of 2-(Indolin-1-yl)-melatonin on inflammatory markers and signaling cascades in immune cells or other cell types are lacking.

Preclinical Pharmacokinetic and Pharmacodynamic Profiling of 2 Indolin 1yl Melatonin Non Human

Absorption and Distribution Studies in Animal Models

The absorption and distribution profile of 2-(Indolin-1yl)-melatonin dictates its concentration and availability at target sites. These characteristics are influenced by its physicochemical properties, such as its lipophilicity and molecular size.

Specific experimental data on the gastrointestinal absorption of this compound in animal models is not extensively available in the public domain. However, based on the known characteristics of its parent compound, melatonin (B1676174), some inferences can be drawn. Melatonin itself is known to be absorbed relatively quickly after oral administration in rats, with a time to maximum plasma concentration (tmax) of approximately 12.5 minutes. scielo.br The absorption of this compound would similarly be influenced by its passage across the gastrointestinal mucosa, a process governed by its solubility and permeability. The structural modification in this compound, specifically the addition of the indolinyl group, may alter its lipophilicity and subsequently its absorption profile compared to melatonin.

A crucial aspect for a centrally acting compound like a melatonin analog is its ability to cross the blood-brain barrier (BBB). Preliminary computational simulations have suggested that this compound may have enhanced brain penetration capabilities compared to melatonin. vulcanchem.com Specifically, these simulations indicated a blood-brain barrier permeability score of 0.78 for this compound, in contrast to a score of 0.34 for melatonin. vulcanchem.com The ability of melatonin itself to cross the BBB has been attributed to its amphiphilic nature. epa.gov Experimental studies on melatonin have shown that it can be found in the cerebrospinal fluid at levels comparable to plasma after administration. epa.gov The higher predicted permeability of this compound suggests that the indolinyl modification may facilitate its entry into the central nervous system. vulcanchem.com

Metabolic Pathways and Metabolite Identification in Non-Human Systems

The metabolism of a drug candidate significantly influences its half-life, duration of action, and potential for drug-drug interactions. These processes are primarily investigated using in vitro systems, such as liver microsomes, and in vivo animal models.

The metabolic stability of a compound provides an indication of its susceptibility to biotransformation by drug-metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes located in the liver. srce.hr This is often assessed by incubating the compound with liver microsomes from different species and measuring its rate of disappearance over time. srce.hrresearchgate.net While specific data on the in vitro metabolic stability of this compound is not available, such studies are a standard component of preclinical profiling. criver.com The rate of metabolism in microsomes helps in predicting the in vivo hepatic clearance of the compound. srce.hr For example, studies with other compounds have shown that metabolic rates can vary significantly across species. dovepress.com

Identifying the major metabolites of a new chemical entity is essential to understand its complete pharmacological and toxicological profile. Melatonin is hepatically metabolized into at least 14 different metabolites in mice, with the major metabolite being 6-hydroxymelatonin (B16111) glucuronide. drugbank.com The primary biotransformation pathway for melatonin involves hydroxylation at the C6 position, followed by conjugation with sulfate (B86663) or glucuronic acid. drugbank.comwikipedia.org It is plausible that this compound undergoes similar metabolic transformations, such as hydroxylation on the indole (B1671886) or indoline (B122111) ring systems, followed by conjugation reactions. The specific metabolites and pathways would need to be elucidated through detailed in vitro and in vivo studies in non-human systems.

Data Tables

Table 1: Predicted Blood-Brain Barrier Permeability

| Compound | Predicted BBB Permeability Score |

| This compound | 0.78 vulcanchem.com |

| Melatonin | 0.34 vulcanchem.com |

Excretion Routes in Animal Models

Specific research detailing the excretion routes of this compound in any animal model is not available in the current body of scientific literature. Studies on the parent compound, melatonin, show that it is extensively metabolized in the liver, primarily by CYP1A2, and its metabolites are then excreted via the urine. scielo.brnih.gov However, it cannot be assumed that this compound follows the same excretion pathway without specific experimental evidence.

Data on the excretion of this compound is not available.

Receptor Occupancy Studies in Animal Brain Regions

There is a lack of specific data from receptor occupancy studies for this compound in animal brain regions. Such studies are crucial for understanding the in-vivo interaction of a compound with its target receptors and for correlating receptor binding with potential physiological effects. While melatonin receptors (MT1 and MT2) are widely distributed throughout the mammalian brain, the specific binding and occupancy profile of this compound in different brain regions has not been documented in the available literature. nih.gov

Data from receptor occupancy studies for this compound is not available.

Structure Activity Relationship Sar and Ligand Design Principles for 2 Indolin 1yl Melatonin Analogs

Systematic Modification of the Indoline (B122111) Moiety and its Impact on Receptor Affinity and Selectivity

The indoline substituent at the 2-position of the melatonin (B1676174) core is a key determinant of the pharmacological profile of these analogs, particularly in conferring selectivity for the MT2 receptor. rsc.orgacs.org

Substituent Effects at Different Positions of the Indoline Ring

The introduction of substituents on the indoline ring of 2-(indolin-1-yl)-melatonin analogs has a significant impact on their affinity for melatonin receptors. Research has shown that substitutions at the 5- and 6-positions of the indoline moiety generally lead to a decrease in both MT2 affinity and selectivity. acs.org Specifically, the introduction of methyl (5-Me), methoxy (B1213986) (5-OMe), bromo (5-Br), amino (6-NH2), and nitro (6-NO2) groups resulted in reduced binding affinity. acs.org This suggests that hydrophobic interactions are crucial for the binding of the "out-of-plane" indoline substituent to a specific pocket in the MT2 receptor. acs.org

The unsubstituted indoline moiety in the acetamide (B32628) analog (6b) demonstrated high affinity and selectivity for the MT2 receptor (Ki = 1 nM for MT2, Ki = 115 nM for MT1), acting as a competitive antagonist. acs.org This highlights the importance of the unsubstituted indoline ring for optimal MT2 receptor interaction.

| Substituent on Indoline Ring | Effect on MT2 Affinity | Effect on MT1/MT2 Selectivity | Reference |

|---|---|---|---|

| Unsubstituted | High (Ki = 1 nM) | High (115-fold) | acs.org |

| 5-Me | Reduced | Reduced | acs.org |

| 5-OMe | Reduced | Reduced | acs.org |

| 5-Br | Reduced | Reduced | acs.org |

| 6-NH2 | Reduced | Reduced | acs.org |

| 6-NO2 | Reduced | Reduced | acs.org |

Influence of Ring Size and Saturation

The size and saturation of the heterocyclic ring attached at the 2-position of the melatonin core also play a pivotal role in determining receptor affinity and selectivity. Expanding the indoline ring to a tetrahydroisoquinoline system has been explored. rsc.org Furthermore, the introduction of a double bond to create an indole (B1671886) from the indoline, or replacing the indoline with an isoindoline (B1297411) skeleton, significantly affects the binding affinity at both MT1 and MT2 receptors. rsc.org

Role of the Melatonin Core (Indole, Methoxy, Amide Side Chain) in 2-(Indolin-1-yl)-melatonin's Activity

The melatonin core, consisting of the indole nucleus, the 5-methoxy group, and the N-acetylethylamine side chain, provides the fundamental scaffold for interaction with melatonin receptors. researchgate.netnih.gov

Importance of the 5-Methoxy Group

The 5-methoxy group on the indole ring is a crucial pharmacophoric element for high-affinity binding to melatonin receptors. nih.govresearchgate.net Its presence is generally considered beneficial for agonist activity at both MT1 and MT2 receptors. nih.govnih.gov The oxygen atom of the 5-methoxy group is believed to act as a hydrogen bond acceptor, a key interaction within the receptor binding pocket. researchgate.net While some antagonists, like agomelatine, lack this group, it is a common feature in most high-affinity melatonin receptor agonists. nih.gov Studies on various melatonin analogs have consistently shown that the 5-methoxy group contributes significantly to the binding affinity. nih.gov

Conformational Analysis of the Amide Side Chain

The N-acetylethylamine side chain at the C3 position of the indole ring is another critical component for receptor interaction. mdpi.com The conformation of this side chain plays a significant role in the ligand's ability to bind effectively. nih.gov Computational and experimental studies on conformationally restricted analogs have suggested that the side chain can adopt a gauche/anti conformation that extends out of the plane of the indole nucleus. nih.gov This specific spatial arrangement is thought to be the bioactive conformation for melatonin receptor activation. researchgate.net The length and composition of the acyl group on the amide can also influence activity, with some modifications leading to more active compounds. nih.gov

Identification of Key Pharmacophoric Elements for MT1 and MT2 Receptor Interactions

The development of selective ligands for MT1 and MT2 receptors has been guided by the identification of key pharmacophoric elements. For high affinity at both receptors, the essential features include the indole nucleus (or a bioisosteric replacement), the 5-methoxy group, and the N-acetylethylamine side chain. nih.gov

For achieving MT2 selectivity , a common structural feature among antagonists is the presence of a lipophilic substituent that is positioned "out-of-plane" relative to the core nucleus, corresponding to the C2 position in melatonin. rsc.orgacs.org The 2-(indolin-1-yl)methyl group in 2-(indolin-1-yl)-melatonin exemplifies this principle, leading to its high MT2 selectivity. rsc.orgacs.org The hydrophobic nature of this substituent appears to be a key driver for its interaction with a specific sub-pocket in the MT2 receptor. acs.org

In contrast, achieving MT1 selectivity has proven more challenging. rsc.org A recurring structural motif in MT1-selective ligands is the presence of a bulky, hydrophobic substituent in a position topologically equivalent to the 5-methoxy group of melatonin. rsc.orgresearchgate.net

| Pharmacophoric Element | Role in Receptor Interaction | Receptor Selectivity Implication | Reference |

|---|---|---|---|

| Indole Nucleus | Core scaffold for binding | General (MT1/MT2) | researchgate.net |

| 5-Methoxy Group | Hydrogen bond acceptor, crucial for affinity | Primarily for agonist activity at both receptors | nih.govresearchgate.netnih.gov |

| N-Acetylethylamine Side Chain | Essential for receptor interaction, adopts specific conformation | General (MT1/MT2) | mdpi.comnih.gov |

| "Out-of-plane" Lipophilic Substituent at C2 | Hydrophobic interactions in a specific pocket | MT2 Selectivity (Antagonists) | rsc.orgacs.org |

| Bulky, Hydrophobic Substituent at C5-position equivalent | Interaction with a specific region of the receptor | MT1 Selectivity | rsc.orgresearchgate.net |

Design and Synthesis of Novel 2-(Indolin-1-yl)-melatonin Derivatives with Improved Selectivity or Potency

The quest for melatonin receptor ligands with enhanced selectivity, particularly for the MT2 subtype, has driven extensive research in medicinal chemistry. A key strategy in this endeavor involves the exploration of structure-activity relationships (SAR) to identify pharmacophoric elements that govern receptor affinity and functional activity. ebi.ac.uk The design of novel 2-(indolin-1-yl)-melatonin derivatives is rooted in the hypothesis that introducing specific substituents at the C-2 position of the indole nucleus of melatonin could modulate its interaction with the melatonin receptors, potentially leading to improved selectivity or potency. nih.gov

The rationale for targeting the 2-position of the melatonin scaffold stems from SAR studies indicating its importance in receptor binding. tandfonline.comepa.gov Researchers have postulated the existence of a binding pocket near the MT2 receptor that can accommodate "out-of-plane" substituents, an interaction not as favorable in the MT1 receptor subtype. ebi.ac.ukacs.org This theoretical pocket provides a structural basis for designing ligands with greater MT2 selectivity. The indoline moiety was selected as a bulky, sterically defined substituent to probe the dimensions and chemical nature of this putative pocket. acs.orgnih.gov

A novel series of 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin analogues were synthesized to investigate the steric and electronic properties of this specific MT2 receptor binding site. acs.org The synthesis typically involves a Mannich-type reaction or similar methods to introduce the (indolin-1-yl)methyl group onto the C-2 position of the melatonin indole core. scielo.br Further modifications, such as altering the N-acyl group or substituting the indoline ring, allow for a systematic exploration of the SAR. acs.org

Detailed Research Findings

Research into this class of compounds has yielded significant insights into the structural requirements for MT2 receptor selectivity. One of the key findings is that the introduction of an unsubstituted indoline moiety at the 2-position of melatonin can result in a dramatic increase in MT2 selectivity. acs.orgresearchgate.net

A pivotal study prepared a series of 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin analogues to probe the characteristics of the MT2 receptor binding pocket. acs.org The acetamide derivative with an unsubstituted indoline ring (Compound 1 ) demonstrated exceptional binding affinity and selectivity for the MT2 receptor, with a Ki value of 1 nM for MT2 compared to 115 nM for the MT1 receptor, and it functioned as a competitive antagonist. acs.orgnih.gov This finding strongly supported the hypothesis of a unique binding pocket in the MT2 receptor.

To further explore the electronic and steric requirements of this interaction, various substituents were introduced onto the indoline ring of the parent compound. acs.org The introduction of groups such as 5-methyl (5-Me), 5-methoxy (5-OMe), 5-bromo (5-Br), 6-amino (6-NH2), and 6-nitro (6-NO2) onto the indoline moiety consistently led to a decrease in both MT2 affinity and selectivity. acs.orgnih.gov This suggests that hydrophobic interactions are a primary factor in the binding of the out-of-plane substituent to the receptor. acs.org

In a related investigation, the indoline ring was replaced with an isoindoline moiety. rsc.org The resulting compound, 2-[(1,3-dihydro-2H-isoindol-2-yl)methyl]melatonin (Compound 2 ), also displayed high binding affinity for the MT2 receptor (Ki = 2 nM) and significant selectivity over the MT1 receptor, with a selectivity ratio of 124. rsc.org This compound was also identified as an MT2-antagonist, reinforcing the idea that bulky substituents at the 2-position can confer MT2-selective antagonism. rsc.org

The N-acyl side chain of these analogues also plays a critical role in their pharmacological profile. acs.org When the N-acetamide group of the parent compound was replaced with a cyclobutanecarboxamide (B75595) (Compound 3 ), the resulting analogue showed a complex biphasic binding pattern at MT2 receptors. acs.orgnih.gov It exhibited a high-affinity binding site with a Ki of 1 pM and a low-affinity site with a Ki of 148 nM, while its affinity for the MT1 receptor was very low (Ki = 1.4 μM). acs.orgnih.gov Functionally, this compound acted as an antagonist at MT1 receptors and, at best, a partial agonist at MT2 receptors. acs.orgnih.gov

These findings collectively highlight that the introduction of an indolin-1-yl-methyl group at the C-2 position of melatonin is a highly effective strategy for developing potent and selective MT2 receptor antagonists. The unsubstituted indoline ring appears optimal for maximizing hydrophobic interactions within the proposed MT2-selective binding pocket.

Interactive Data Tables

| Compound | Modification | MT1 Ki (nM) | MT2 Ki (nM) | Selectivity (MT1 Ki / MT2 Ki) | Reference |

|---|---|---|---|---|---|

| Compound 1 (6b in source) | Unsubstituted Indoline, N-acetamide | 115 | 1 | 115 | acs.orgnih.gov |

| Compound 2 (a in source) | Isoindoline, N-acetamide | 248 | 2 | 124 | rsc.org |

| Compound 3 (6e in source) | Unsubstituted Indoline, N-cyclobutanecarboxamide | 1400 | 0.001 (high affinity) / 148 (low affinity) | N/A | acs.orgnih.gov |

| Analog with 5-Me-indoline | 5-Methylindoline, N-acetamide | >1000 | 18 | >55 | acs.org |

| Analog with 5-OMe-indoline | 5-Methoxyindoline, N-acetamide | >1000 | 36 | >28 | acs.org |

Computational and Theoretical Studies of 2 Indolin 1yl Melatonin

Molecular Docking Simulations with Melatonin (B1676174) Receptor Models (MT1, MT2, QR2)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2-(Indolin-1yl)-melatonin, docking simulations have been instrumental in understanding its interaction with melatonin receptors MT1 and MT2.

A significant finding is the compound's marked selectivity for the MT2 receptor. The acetamide (B32628) bearing an unsubstituted indoline (B122111) moiety, which corresponds to this compound, exhibits a high binding affinity and selectivity for the MT2 subtype, with a reported inhibitory constant (Kᵢ) of 1 nM for MT2, compared to 115 nM for the MT1 receptor. nih.gov This more than 100-fold selectivity highlights the compound's potential as a specific MT2 antagonist. nih.gov While extensive docking studies exist for melatonin and its analogs with MT1 and MT2 receptors, specific computational models detailing the binding of this compound to the quinone reductase 2 (QR2) enzyme are less prevalent in the literature. However, general docking studies with other melatonin analogs have identified key interactions within the QR2 active site, such as hydrogen bonding with residues like Gly151, Tyr156, and Asn162. researchgate.net

Analysis of Binding Modes and Key Interactions

The binding of melatonin analogs to MT1 and MT2 receptors is generally characterized by a set of conserved interactions. nih.gov The methoxy (B1213986) group of the melatonin core typically forms a crucial hydrogen bond with asparagine residues (Asn162 in MT1, Asn175 in MT2), while the indole (B1671886) nitrogen acts as a hydrogen bond donor. nih.govazoquantum.com The ethylamide sidechain also establishes important contacts, often with glutamine residues in the extracellular loop 2 (ECL2). nih.govelifesciences.org

For this compound, the high MT2 selectivity is attributed to the bulky indoline substituent at the C2 position of the indole core. nih.gov This "out-of-plane" group is thought to interact with a specific sub-pocket within the MT2 receptor that is sterically more accommodating than the corresponding region in the MT1 receptor. nih.govunipr.it Studies on related analogs indicate that hydrophobic interactions are a decisive factor in the binding of this substituent, suggesting that the indoline moiety occupies a lipophilic region of the MT2 binding site. nih.gov This is supported by research showing that substitutions on the indoline ring itself tend to reduce both affinity and selectivity, underscoring the importance of the specific hydrophobic nature of the unsubstituted indoline group. nih.gov

Table 1: Binding Affinities of this compound for Melatonin Receptors

| Receptor Subtype | Binding Affinity (Kᵢ) | Selectivity (MT1/MT2) |

|---|---|---|

| MT1 | 115 nM nih.gov | \multirow{2}{*}{115-fold} |

Molecular Dynamics Simulations for Receptor-Ligand Stability and Conformational Changes

Molecular dynamics (MD) simulations offer a powerful method to study the physical movements of atoms and molecules over time, providing insights into the stability of the receptor-ligand complex and any conformational changes that occur upon binding. While specific MD simulation studies exclusively focused on this compound are not widely published, the methodology has been extensively applied to melatonin and its analogs interacting with MT1 and MT2 receptors. mdpi.comuniurb.it

These simulations, typically run over nanosecond timescales, allow researchers to observe the dynamic stability of the ligand within the binding pocket. mdpi.com Key hydrogen bonds and hydrophobic interactions identified in docking studies can be monitored to assess their persistence over time, confirming the stability of the binding pose. uniurb.it Furthermore, MD simulations can reveal subtle conformational adjustments in both the ligand and the receptor upon complex formation, which are crucial for understanding the mechanism of receptor activation or antagonism. mdpi.com For a bulky antagonist like this compound, MD simulations would be particularly valuable for confirming that the indoline group remains stably anchored in the selective sub-pocket of the MT2 receptor, thereby preventing the conformational changes required for receptor activation.

Quantum Chemical Calculations for Electronic Properties and Conformational Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and conformational landscape of molecules. researchgate.net These methods provide detailed information on properties like electron distribution, molecular orbital energies (e.g., HOMO and LUMO), and electrostatic potential, which are fundamental to a molecule's reactivity and its ability to interact with a biological target. researchgate.netetsu.edu

In Silico ADME Prediction and Binding Site Analysis

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves the use of computational models to estimate the pharmacokinetic properties of a drug candidate. nih.govnih.govresearchgate.net These predictions are vital in early-stage drug discovery to identify compounds with favorable drug-like properties. Software suites like SwissADME are commonly used to calculate a range of physicochemical descriptors and ADME parameters for melatonin derivatives. nih.govresearchgate.net

For this compound, these tools can predict properties such as lipophilicity (LogP), topological polar surface area (TPSA), water solubility, and potential for blood-brain barrier (BBB) penetration. nih.govresearchgate.net The models also assess compliance with drug-likeness rules, such as Lipinski's Rule of Five, which helps to evaluate the compound's potential for oral bioavailability. nih.gov Given its structure, this compound is predicted to be a lipophilic compound capable of crossing the BBB. nih.govnih.gov Binding site analysis, often coupled with docking, helps to characterize the pocket where the ligand binds, identifying key features such as hydrophobicity, charge distribution, and hydrogen bonding potential, which aligns with the findings from molecular docking.

Table 2: Predicted Physicochemical and ADME Properties for this compound

| Property | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | 363.47 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 3.9 - 4.5 (Est.) | High lipophilicity, good membrane permeability |

| Topological Polar Surface Area (TPSA) | 57.4 Ų | Good potential for BBB penetration |

| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule (≤10) |

| Lipinski's Rule Violations | 0 | Likely good oral bioavailability |

| GI Absorption | High (Predicted) | Likely well-absorbed from the gut |

Note: The values in this table are representative estimates based on computational models for similar structures and the compound's known characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For melatonin receptor ligands, QSAR studies have been crucial in identifying the key physicochemical properties that govern their binding affinity and selectivity. nih.gov

A QSAR study on a series of 2-substituted indole melatonin analogs revealed that an optimal range of lipophilicity for the C2 substituent is critical for high affinity. nih.gov The study also indicated that planar, electron-withdrawing substituents at this position can enhance affinity by establishing additional interactions within the binding pocket. nih.gov

The development of this compound and its own set of analogs provides a rich dataset for building more specific QSAR models. For instance, the systematic substitution on the indoline moiety of this compound has generated valuable structure-activity relationship (SAR) data. It was found that adding substituents such as 5-Me, 5-OMe, 5-Br, 6-NH₂, and 6-NO₂ to the indoline ring consistently reduced both MT2 affinity and selectivity. nih.gov This information is foundational for QSAR modeling, as it allows for the correlation of molecular descriptors (e.g., size, polarity, electronic properties of the substituents) with the observed decrease in biological activity. Such models can then be used to predict the activity of new, unsynthesized analogs and guide the design of future MT2-selective ligands.

Future Research Directions and Potential As a Research Tool

Development of 2-(Indolin-1yl)-melatonin as a Selective Pharmacological Probe for Melatonin (B1676174) Receptor Research

The utility of this compound as a research tool is fundamentally based on its selective affinity for the MT2 melatonin receptor. A series of 2-[(2,3-dihydro-1H-indol-1-yl)methyl]melatonin analogues were synthesized to investigate the properties of the MT2 receptor's binding pocket. acs.orgnih.gov The parent compound of this series, an acetamide (B32628) with an unsubstituted indoline (B122111) moiety, demonstrated high binding affinity and marked selectivity for the MT2 subtype over the MT1 subtype. acs.orgnih.gov This compound acts as a competitive antagonist at melatonin receptors. acs.orgrsc.org

This selectivity is crucial for its role as a pharmacological probe, allowing researchers to isolate and study the specific functions of the MT2 receptor. researchgate.net Ligands with high subtype selectivity are essential for dissecting the distinct physiological roles of each receptor subtype. researchgate.net The development of selective antagonists like this compound, which displays approximately 100-fold higher affinity for human MT2 receptors compared to MT1 receptors, represents significant progress in this area. nih.gov The high affinity of this compound for the MT2 receptor makes it an excellent candidate for use in competitive binding assays, helping to characterize other novel compounds. rsc.org The radioligand 2-[¹²⁵I]iodomelatonin has been instrumental in characterizing melatonin binding sites, and selective probes like this compound complement this by allowing for functional discrimination between receptor subtypes. nih.govmdpi.com

Table 1: Binding Affinity and Selectivity of this compound

| Compound | Receptor Subtype | Binding Affinity (Ki) | Selectivity Ratio (Ki MT1/Ki MT2) | Functional Activity | Source |

|---|---|---|---|---|---|

| This compound (acetamide analogue) | MT1 | 115 nM | ~95 - 115 | Competitive Antagonist | acs.org, nih.gov, rsc.org |

| MT2 | 1 nM - 1.2 nM |

Applications in Understanding Melatonin Receptor Physiology and Pathophysiology in Animal Models

The availability of subtype-selective ligands is instrumental for elucidating the roles of melatonin receptors in animal models. nih.gov Transgenic mouse models have been crucial in linking melatonin signaling to conditions like type 2 diabetes, sleep disorders, and depression, highlighting the need for precise pharmacological tools to study the underlying receptor mechanisms. nih.gov While melatonin itself acts on both MT1 and MT2 receptors, selective antagonists like this compound can be used to block MT2 receptor activity specifically. nih.gov This allows researchers to determine which physiological or behavioral effects observed in animal models are mediated by the MT2 receptor.

For instance, melatonin receptors are known to be expressed in the suprachiasmatic nucleus (SCN), the body's master circadian pacemaker, with MT1 being the more prevalent subtype. nih.gov However, both receptors are implicated in mediating melatonin's effects on circadian rhythms. nih.gov Using an MT2-selective antagonist in animal models could help clarify the specific contribution of the MT2 receptor to the phase-shifting effects of melatonin administration. nih.gov Similarly, melatonin receptors are found in the retina, immune system, and other peripheral tissues, where they regulate diverse processes. mdpi.comejast.org Applying an MT2-selective probe in animal studies of retinal physiology or neuroimmune interactions could help delineate the specific pathways governed by this receptor subtype. mdpi.comnih.gov The use of such tools in various animal models is essential for understanding the functional differences between MT1 and MT2 receptors in both healthy and diseased states. nih.gov

Potential as a Lead Compound for Further Medicinal Chemistry Optimization

A lead compound in drug discovery is a chemical starting point that can be modified through medicinal chemistry to create a more potent and selective drug candidate. acs.org this compound serves as an excellent example of a lead compound for the development of MT2-selective ligands. researchgate.netresearchgate.net The indole (B1671886) scaffold is a versatile structure in medicinal chemistry, forming the basis for numerous therapeutic agents. nih.govresearchgate.net

The initial synthesis and evaluation of this compound and its analogues have already provided valuable structure-activity relationship (SAR) data. nih.gov For example, research has shown that substitutions on the indoline ring, such as adding methyl, methoxy (B1213986), or nitro groups, resulted in a decrease in both MT2 affinity and selectivity, suggesting that hydrophobic interactions are key for binding. acs.orgnih.gov Further studies explored how modifications like expanding the indoline ring to a tetrahydroisoquinoline or introducing a double bond to form an indole affect receptor affinity. rsc.org These findings guide medicinal chemists in making targeted modifications to the lead structure to enhance desired properties, such as improving affinity, selectivity, or metabolic stability, while potentially reducing off-target effects. nih.gov The journey from a hit compound to a clinical candidate often involves numerous cycles of design, synthesis, and testing, a process for which this compound provides a validated starting scaffold. acs.org

Table 2: Structure-Activity Relationship (SAR) Insights from this compound Analogues

| Structural Modification | Effect on Receptor Binding | Inference for Future Design | Source |

|---|---|---|---|

| Substitution on the indoline moiety (e.g., 5-Me, 5-OMe, 5-Br, 6-NH₂) | Reduced MT2 affinity and selectivity | The binding pocket for the out-of-plane substituent is sensitive to electronic changes and prefers hydrophobic interactions. | acs.org, nih.gov |

| Ring expansion of indoline to tetrahydroisoquinoline | Altered binding affinity at MT1 and MT2 receptors | The size and conformation of the heterocyclic ring system are critical for optimal receptor fit. | rsc.org |

| Replacement of the amide methyl group with larger alkyl or cycloalkyl groups | Modulated affinity and selectivity, with some analogues showing complex binding patterns | The amide side chain region can be modified to fine-tune the pharmacological profile. | acs.org, rsc.org |

Integration with Systems Biology and Omics Approaches for Comprehensive Mechanistic Elucidation

Future research can leverage this compound in the context of systems biology and multi-omics approaches to gain a holistic understanding of MT2 receptor signaling. Systems biology aims to understand complex biological systems by integrating different data types, including genomics, transcriptomics, proteomics, and metabolomics. researchgate.net A highly selective pharmacological probe is an invaluable tool in such studies.

By treating specific cell types or tissues from animal models with this compound, researchers can precisely block MT2 signaling. Subsequent omics analyses can then reveal the downstream consequences of this blockade. For example, transcriptomics (e.g., RNA-Seq) could identify all genes whose expression is regulated by the MT2 receptor. Proteomics could uncover changes in protein expression and post-translational modifications, while metabolomics could detail shifts in cellular metabolic pathways. This approach would move beyond studying a single signaling pathway (like cAMP inhibition) and provide a comprehensive map of the MT2 receptor's sphere of influence. Integrating these multi-omics datasets can help construct detailed network models of MT2 receptor function, potentially uncovering novel biological roles or identifying new biomarkers for diseases where melatonergic signaling is dysregulated. researchgate.net Such studies could provide new insights into the roles of melatonin in complex conditions and suggest novel regulatory nodes for therapeutic intervention. researchgate.net

Conclusion

Summary of Key Academic and Research Findings on 2-(Indolin-1yl)-melatonin

Academic inquiry into this compound has firmly established it as a potent and selective ligand for melatonin (B1676174) receptors, with a particular preference for the MT2 subtype. Research has consistently demonstrated its high binding affinity for the MT2 receptor, while its affinity for the MT1 receptor is considerably lower. acs.orgrsc.org

A significant finding is the compound's functional activity as a competitive antagonist. acs.orgrsc.org Studies have shown that this compound acts as a competitive antagonist at MT2 receptors and has also been observed to antagonize the actions of melatonin at MT1 receptors. rsc.org The molecular structure, specifically the presence of an indoline (B122111) substituent at the C2 position of the melatonin scaffold, is credited with this antagonistic activity. rsc.org This "out-of-plane" substituent is a critical feature that influences its interaction with the receptor. acs.orgrsc.org

Investigations into analogues of this compound have further illuminated the structure-activity relationships. For instance, substitutions on the indoline ring were found to diminish both the affinity and selectivity for the MT2 receptor, suggesting that hydrophobic interactions are crucial for its binding. acs.org The acetamide (B32628) version of this compound, with an unsubstituted indoline moiety, exhibited a high binding affinity (Ki = 1 nM) and selectivity for the MT2-subtype over the MT1-subtype (Ki = 115 nM). acs.org

The following table summarizes the binding affinity data for this compound at human melatonin receptors as reported in selected research.

| Receptor Subtype | Reported Binding Affinity (Ki) | Selectivity Ratio (Ki MT1/Ki MT2) | Functional Activity |

| MT1 | 115 nM acs.orgrsc.org | 95 rsc.org | Antagonist rsc.org |

| MT2 | 1 nM acs.org, 1.2 nM rsc.org | Competitive Antagonist acs.org |

This interactive table provides a snapshot of the key pharmacological data for this compound.

Significance of this compound Research for the Broader Field of Melatonin Receptor Pharmacology and Chemical Biology

The research focused on this compound holds considerable significance for the wider fields of melatonin receptor pharmacology and chemical biology. The compound has emerged as a valuable chemical tool for exploring the structural and functional nuances of melatonin receptors, particularly the MT2 subtype. nih.gov

The development and study of this compound and its analogues have provided crucial insights into the topology of the MT2 receptor binding site. acs.org Specifically, it has helped to probe the steric and electronic characteristics of the pocket that accommodates substituents at the C2 position of melatonin. acs.orgrsc.org The discovery that an "out-of-plane" lipophilic group at this position confers MT2 selectivity and antagonism has advanced the pharmacophore model for MT2-selective antagonists. rsc.org This knowledge is instrumental for the rational design of new ligands with desired selectivity and functional profiles.

Moreover, the successful achievement of high MT2 selectivity with compounds like this compound contrasts with the ongoing challenge of developing highly selective MT1 ligands. rsc.org This highlights a key area of future research in the field. The use of this compound as a selective antagonist provides researchers with a means to pharmacologically dissect the distinct physiological and pathological roles of the MT2 receptor, contributing to a more precise understanding of the melatonergic system's function in the central nervous system and other tissues. nih.gov Its existence and well-characterized profile support the ongoing efforts to develop a diverse toolkit of receptor-selective compounds to unravel the complex biology of melatonin signaling.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 2-(Indolin-1yl)-melatonin, and how can purity and structural integrity be validated?

- Methodological Answer : Synthesis should follow established routes for indole derivatives, such as coupling indolin-1-yl groups to melatonin via cyanomethylation or amidation reactions . Purity validation requires HPLC (≥95% purity) and structural confirmation via -NMR and mass spectrometry. For reproducibility, detailed protocols must include solvent systems, reaction temperatures, and catalyst ratios, as per Beilstein Journal guidelines for compound characterization .

Q. How can radioligand binding assays be optimized to determine the affinity of this compound for MT1/MT2 receptors?

- Methodological Answer : Use saturation binding assays with -melatonin or -melatonin as radioligands. Key parameters:

- Membrane preparation : Isolate receptors from transfected HEK293 cells or native tissues (e.g., mammalian retina).

- Incubation conditions : 25°C for 60–90 minutes in Tris-HCl buffer (pH 7.4) with 1 mM EDTA .

- Data analysis : Calculate (affinity) and (receptor density) using nonlinear regression (e.g., GraphPad Prism). Include controls for nonspecific binding (e.g., 10 µM luzindole).

Q. What in vitro models are appropriate for assessing the functional activity of this compound in circadian rhythm regulation?

- Methodological Answer : Use NIH3T3 fibroblasts transfected with circadian luciferase reporters (e.g., Bmal1-luc). Treat cells with 1–100 nM compound and measure bioluminescence rhythms over 5–7 days. Compare phase-shift amplitudes to native melatonin . Ensure consistency by replicating experiments across ≥3 biological replicates and reporting zeitgeber time (ZT) adjustments .

Advanced Research Questions

Q. How can contradictory data on this compound’s receptor selectivity be resolved?

- Methodological Answer : Contradictions may arise from differences in receptor dimerization states (MT1/MT2 heterodimers vs. monomers) or assay conditions (e.g., GTPγS for G-protein coupling). Address this by:

- Performing kinetic binding assays to distinguish high-/low-affinity states .

- Validating findings across multiple cell lines (e.g., CHO vs. HEK293) .

- Cross-referencing with functional assays (cAMP inhibition or ERK phosphorylation) .

Q. What strategies mitigate batch-to-batch variability in this compound’s biological activity?

- Methodological Answer :

- Stereochemical control : Use chiral chromatography to isolate enantiomers, as racemic mixtures may exhibit divergent pharmacology.

- Stability testing : Store compounds at –80°C in amber vials to prevent photodegradation. Monitor stability via LC-MS every 6 months .

- Interlab validation : Share samples with collaborating labs for independent replication of key findings (e.g., IC in receptor binding) .

Q. How do researchers reconcile preclinical efficacy of this compound with limited clinical translatability in inflammatory bowel disease (IBD)?

- Methodological Answer : Preclinical models (e.g., DSS-induced colitis in mice) often overlook human microbiota and immune heterogeneity. Improve translatability by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.